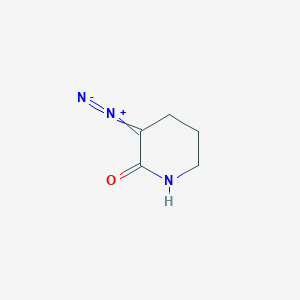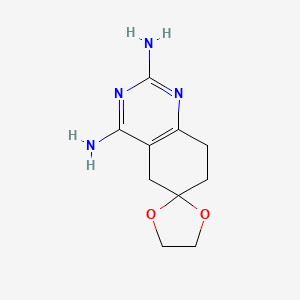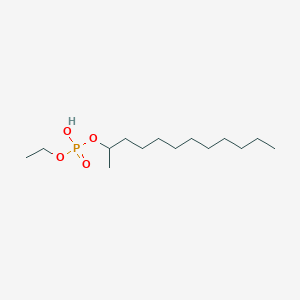![molecular formula C24H40N4O9P2 B13729113 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as phosphino, cyanoethoxy, and diisopropylamino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the ribo-hexenofuranosyl core, followed by the sequential addition of the phosphino, cyanoethoxy, and diisopropylamino groups. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: A related compound used in nucleotide synthesis.
Bis(diisopropylamino)(2-cyanoethoxy)phosphine: Another similar compound with comparable functional groups.
Uniqueness
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H40N4O9P2 |
|---|---|
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
3-[[(2R,3R,4R,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C24H40N4O9P2/c1-8-34-39(31,35-9-2)16-12-19-21(37-38(33-15-10-13-25)28(17(3)4)18(5)6)22(32-7)23(36-19)27-14-11-20(29)26-24(27)30/h11-12,14,16-19,21-23H,8-10,15H2,1-7H3,(H,26,29,30)/b16-12+/t19-,21-,22-,23-,38?/m1/s1 |
Clé InChI |
JBUSRFDGBSMOGG-AFAROQDZSA-N |
SMILES isomérique |
CCOP(=O)(/C=C/[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC |
SMILES canonique |
CCOP(=O)(C=CC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)











![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
